1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a pyridine ring, an oxadiazole ring, and a dihydropyridine moiety, making it a candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the oxadiazole and pyridine rings through condensation and cyclization reactions. Common reagents include methoxyethylamine, dimethyl acetoacetate, and pyridine-2-carboxylic acid, with catalysts such as triethylamine and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine or oxadiazole compounds.
Scientific Research Applications
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(2-methoxyethyl)-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide
- 4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide
Uniqueness: 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H23N5O4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23N5O4/c1-13-12-14(2)25(10-11-28-3)20(27)17(13)19(26)22-9-7-16-23-18(24-29-16)15-6-4-5-8-21-15/h4-6,8,12H,7,9-11H2,1-3H3,(H,22,26) |
InChI Key |
ADWBOWWBNWGPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCC2=NC(=NO2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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